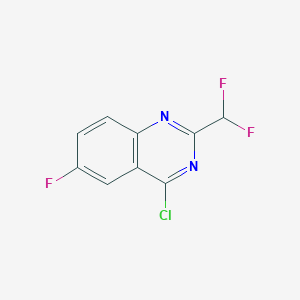

4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline

Description

Properties

IUPAC Name |

4-chloro-2-(difluoromethyl)-6-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2/c10-7-5-3-4(11)1-2-6(5)14-9(15-7)8(12)13/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOWYHMXTCSOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NC(=N2)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Chloro-6-fluoroquinoline Intermediate

A key intermediate in the synthesis of the target compound is 4-chloro-6-fluoroquinoline, which can be prepared efficiently via a three-step process starting from para-fluoroaniline:

Step 1: Michael Addition

Para-fluoroaniline undergoes a Michael addition with acrylic acid in the presence of a phase transfer catalyst such as tetrabutylammonium bromide at 40–50 °C to yield 3-(4-fluorophenylamino)propionic acid.Step 2: Condensation Cyclization

The intermediate is cyclized under dehydrating conditions using polyphosphoric acid or concentrated sulfuric acid at 90–110 °C to form 6-fluoro-2,3-dihydroquinoline-4(1H)-ketone.Step 3: Halogenation and Dehydrogenation

Finally, halogenation at the 4-position and dehydrogenation are performed using phosphorus oxychloride as the halogenating agent and manganese dioxide plus iodine as the oxidant to obtain 4-chloro-6-fluoroquinoline.

This method offers advantages such as a short synthetic route, high yield, and suitability for industrial scale-up without requiring special high-temperature equipment.

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Catalyst/Agent | Product |

|---|---|---|---|---|---|

| 1 | Michael addition | Para-fluoroaniline + acrylic acid | 40–50 | Tetrabutylammonium bromide | 3-(4-fluorophenylamino)propionic acid |

| 2 | Condensation cyclization | Polyphosphoric acid or concentrated sulfuric acid | 90–110 | Dehydrating agent | 6-fluoro-2,3-dihydroquinoline-4(1H)-ketone |

| 3 | Halogenation/dehydrogenation | Phosphorus oxychloride + MnO2 + Iodine | Ambient to moderate | Oxidant + halogenating agent | 4-chloro-6-fluoroquinoline |

Introduction of the Difluoromethyl Group at the 2-Position

The difluoromethyl group (–CF2H) is a valuable fluorinated moiety that can be introduced via several synthetic approaches, often involving nucleophilic or electrophilic fluorination strategies, or via difluoromethylation reagents.

Common methods for difluoromethylation relevant to quinazoline derivatives include:

Nucleophilic Difluoromethylation:

Using difluoromethyl anion equivalents such as difluoromethyltrimethylsilane (TMSCF2H) or sodium difluoromethanesulfinate under basic or catalytic conditions to substitute at the 2-position of quinazoline rings.Electrophilic Difluoromethylation:

Employing electrophilic difluoromethylating reagents such as (difluoromethyl)triphenylphosphonium salts or hypervalent iodine-based reagents to functionalize the heterocyclic core.Radical Difluoromethylation:

Using radical initiators and difluoromethyl radical precursors under photochemical or thermal conditions to install the –CF2H group selectively.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced quinazoline derivatives.

Substitution: Nucleophilic substitution reactions are common, where the chloro or fluoro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include various substituted quinazolines, quinazoline N-oxides, and reduced quinazoline derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds within the quinazoline family, including 4-chloro-2-(difluoromethyl)-6-fluoroquinazoline, may possess anticancer properties. Quinazolines have been associated with the inhibition of various kinases involved in cancer progression. For instance, studies have shown that quinazoline derivatives can act as effective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The structural modifications in this compound may enhance its potency against specific cancer types by improving binding affinity to target proteins involved in tumor growth and metastasis .

1.2 Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with various biological targets. This compound may induce apoptosis in cancer cells through the activation of caspases, a family of enzymes that play essential roles in programmed cell death. The ability to induce apoptosis makes it a candidate for further investigation as a potential therapeutic agent in oncology .

Agricultural Applications

2.1 Insecticidal Properties

This compound has demonstrated significant insecticidal activity against agricultural pests such as the two-spotted spider mite and brown planthopper. Its efficacy in pest control suggests that it could be developed into an effective crop protection product. The presence of fluorine atoms in its structure is believed to enhance its biological activity and stability, making it suitable for use in agrochemical formulations .

2.2 Mechanism of Action in Agriculture

The insecticidal action of this compound likely involves interference with the nervous system of pests or disruption of metabolic processes essential for their survival. Understanding the specific pathways affected by this compound can lead to more targeted and efficient pest management strategies in agriculture.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods that ensure high yields and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position substituent significantly influences electronic and steric properties. Key analogs include:

Key Findings :

Halogenation Patterns on the Quinazoline Core

Variations in halogen placement alter electronic effects and intermolecular interactions:

Key Findings :

Core Structure Modifications

Replacing the quinazoline core with other heterocycles alters pharmacological profiles:

Key Findings :

- Quinazoline derivatives generally exhibit higher binding affinity to ATP-binding pockets in kinases compared to quinoline analogs .

- Pyrimidine cores are less sterically demanding but may lack the rigidity required for target engagement .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

Biological Activity

4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline is a synthetic compound belonging to the quinazoline family, characterized by a unique structure that includes a chloro group, two fluorine atoms, and a difluoromethyl group. This compound has garnered attention for its significant biological activity, particularly in agrochemical applications and potential medicinal uses.

Chemical Structure and Properties

The molecular formula of this compound is CHClFN. Its structure features a bicyclic framework consisting of a benzene ring fused to a pyrimidine ring, which is typical of quinazolines. The presence of fluorine atoms is known to enhance the potency and metabolic stability of compounds, making this molecule a candidate for further pharmacological exploration.

Insecticidal Properties

This compound exhibits potent insecticidal activity, particularly against agricultural pests such as the two-spotted spider mite (Tetranychus urticae) and the brown planthopper (Nilaparvata lugens). These properties suggest its potential utility in crop protection products. The mechanism of action may involve interference with specific biological pathways or targets within these pests, leading to their mortality.

Medicinal Chemistry Potential

The quinazoline scaffold is prevalent in various therapeutic agents, including anti-cancer drugs. Preliminary studies indicate that this compound may interact with enzymes or receptors involved in disease pathways, suggesting its potential as a lead compound in drug development. Further research is required to elucidate its pharmacological mechanisms and therapeutic applications.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological activity may stem from its ability to bind to specific molecular targets, disrupting normal cellular functions. This could involve inhibition of key enzymes or receptor interactions that are critical for pest survival or disease progression.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insight into the unique properties of this compound.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Chloro-6,7-difluoro-2-methylquinazoline | Structure | Contains a methyl group instead of difluoromethyl; different biological activity profile. |

| 2-Fluoroquinazoline | Structure | Lacks chlorination; simpler structure with distinct chemical properties. |

| 6-Fluoroquinazoline | Structure | Similar fluorinated structure but without additional halogen substituents; potential variations in reactivity. |

The unique combination of chloro and difluoromethyl groups in this compound significantly influences its chemical reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

- Insecticidal Efficacy : Field trials demonstrated that formulations containing this compound significantly reduced pest populations compared to untreated controls.

- Pharmacological Investigations : Initial assays indicated that this compound exhibits cytotoxic effects against several cancer cell lines, warranting further exploration into its potential as an anti-cancer agent.

- Mechanistic Studies : Research focusing on enzyme inhibition revealed that this compound may act as an inhibitor of specific metabolic pathways in target organisms.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Chloro-2-(difluoromethyl)-6-fluoroquinazoline with high purity?

- Methodology : A multi-step synthesis approach is typically employed, starting with halogenated precursors. For example, describes a 11-step synthesis of a related quinazoline derivative (AZD8931) using methyl 4,5-dimethoxy-2-nitrobenzoate and 2-chloro-N-methylacetamide, achieving 2-5% overall yield. Key steps include nitro reduction, cyclization, and fluorination.

- Optimization : Use anhydrous conditions for fluorination reactions to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. How should researchers safely handle chlorinated and fluorinated intermediates during synthesis?

- Safety Protocols : emphasizes storing hazardous waste separately and using fume hoods to prevent inhalation. Wear PPE (nitrile gloves, lab coat, safety goggles) and follow H303+H313+H333/P264+P280+P305+P351+P338+P337+P313 safety codes. Neutralize acidic/basic waste before disposal .

- Contingency : In case of spills, use activated carbon or vermiculite for absorption. recommends training in emergency response protocols, including eyewash stations and chemical showers .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR, MS) for fluorinated quinazoline derivatives be resolved?

- Analytical Strategy :

NMR : Fluorine (¹⁹F NMR) and proton (¹H NMR) coupling patterns may overlap. Use decoupling techniques or 2D NMR (COSY, HSQC) to differentiate signals. For example, highlights mass spectrometry (EI-MS) to confirm molecular ions (e.g., m/z 305 for C15H10Cl2N2O) .

X-ray Crystallography : Resolve ambiguities in substituent positioning, as demonstrated in for structurally similar compounds .

- Computational Aids : DFT calculations (e.g., Gaussian) can predict NMR shifts and verify assignments .

Q. What strategies optimize the antimicrobial activity of this compound analogs?

- Structure-Activity Relationship (SAR) : shows that fluorinated benzyl groups (e.g., 2-fluorobenzyl in compound 5b) enhance antimicrobial activity against Gram-positive bacteria. Introduce electron-withdrawing groups (e.g., -CF3) at the 6-position to improve membrane permeability .

- Assay Design : Test MIC (Minimum Inhibitory Concentration) using broth microdilution (CLSI guidelines) against S. aureus and E. coli. Compare with positive controls like ciprofloxacin .

Q. How do fluorinated substituents impact the metabolic stability of quinazoline derivatives?

- Metabolic Profiling : Conduct in vitro assays with liver microsomes (human/rat) to assess CYP450-mediated oxidation. Fluorine atoms at the 2- and 6-positions ( ) reduce metabolic clearance by blocking hydroxylation sites.

- Advanced Techniques : Use LC-MS/MS to identify metabolites. For example, ’s analysis of fluorinated benzodiazepines can guide protocols for stability testing .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for quinazoline synthesis?

- Root Causes : Variability in fluorination efficiency (e.g., KF vs. AgF catalysts) or purification methods. reports 2-5% yields for a complex synthesis, while lists >95% purity for simpler analogs.

- Resolution : Replicate conditions from high-yield protocols (e.g., ’s use of Pd-catalyzed cross-coupling) and optimize reaction time/temperature via DoE (Design of Experiments) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.